molecular formula C9H11NO B1393181 (S)-3-Amino-5-hydroxyindane CAS No. 1213899-46-7

(S)-3-Amino-5-hydroxyindane

Cat. No.: B1393181
CAS No.: 1213899-46-7
M. Wt: 149.19 g/mol
InChI Key: MOUPGBDOLGDVNW-VIFPVBQESA-N
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Description

(S)-3-Amino-5-hydroxyindane is a chiral organic compound with significant interest in various scientific fields. Its structure consists of an indane backbone with an amino group at the third position and a hydroxyl group at the fifth position. This compound’s unique configuration and functional groups make it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-5-hydroxyindane typically involves several steps, starting from commercially available precursors. One common method includes the reduction of 5-nitroindane to 5-aminoindane, followed by selective hydroxylation at the third position. The chiral center is introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries, to ensure the desired (S)-configuration.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-5-hydroxyindane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Formation of 3-amino-5-indanone.

    Reduction: Formation of 3-alkylamino-5-hydroxyindane.

    Substitution: Formation of various substituted indane derivatives.

Scientific Research Applications

(S)-3-Amino-5-hydroxyindane has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-Amino-5-hydroxyindane involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. The compound’s effects are mediated through its binding to enzymes or receptors, altering their activity and downstream effects.

Comparison with Similar Compounds

    ®-3-Amino-5-hydroxyindane: The enantiomer of (S)-3-Amino-5-hydroxyindane, with different stereochemistry and potentially different biological activity.

    3-Amino-5-methoxyindane: A structurally similar compound with a methoxy group instead of a hydroxyl group, leading to different chemical and biological properties.

    5-Amino-3-hydroxyindane: An isomer with the amino and hydroxyl groups swapped, resulting in distinct reactivity and applications.

Uniqueness: this compound’s unique combination of functional groups and chiral center makes it particularly valuable for studying stereochemistry and its effects on biological activity. Its specific configuration allows for selective interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3S)-3-amino-2,3-dihydro-1H-inden-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUPGBDOLGDVNW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679363
Record name (3S)-3-Amino-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213899-46-7
Record name (3S)-3-Amino-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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